molecular formula C16H17N B136319 (2R,5R)-2,5-Diphenylpyrrolidine CAS No. 155155-73-0

(2R,5R)-2,5-Diphenylpyrrolidine

Cat. No. B136319
M. Wt: 223.31 g/mol
InChI Key: NAOGHMNKMJMMNQ-HZPDHXFCSA-N
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Description

(2R,5R)-2,5-Diphenylpyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two phenyl groups at the 2nd and 5th positions of the pyrrolidine ring. The chirality at the 2nd and 5th positions is specified as R,R configuration, indicating the spatial arrangement of the substituents. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry as a ligand or a building block for more complex molecules .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in various studies. For instance, enantiopure trans-2,5-disubstituted trifluoromethylpyrrolidines have been synthesized from a chiral fluorinated oxazolidine, which could be a similar starting point for synthesizing (2R,5R)-2,5-diphenylpyrrolidine . Additionally, cyclometalation of (2R,5R)-2,5-diphenylpyrrolidine with iridium(III) and rhodium(III) complexes has been achieved, indicating the compound's ability to act as a ligand in complex formation .

Molecular Structure Analysis

The molecular structure of (2R,5R)-2,5-diphenylpyrrolidine has been characterized by X-ray diffraction in related compounds, which provides evidence of the R configuration of the metal center and the conformation of the five-membered metallacycle when the pyrrolidine is used as a ligand . This suggests that the (2R,5R)-2,5-diphenylpyrrolidine itself would have a well-defined three-dimensional structure that could be crucial for its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The compound has been used in cyclometalation reactions, forming cationic cyclometalated amines with iridium and rhodium, which were characterized by elemental analysis and X-ray diffraction . Furthermore, (2R,5R)-2,5-diphenylpyrrolidine has been investigated as a catalyst for the enantioselective alpha-chlorination of aldehydes, suggesting its utility in asymmetric synthesis .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (2R,5R)-2,5-diphenylpyrrolidine are not detailed in the provided papers, related compounds exhibit properties such as crystal structure and acid dissociation constants in various solvents . The compound's ability to participate in complexation and catalysis indicates its stability and reactivity under different conditions, which are essential properties for its applications in synthesis and pharmaceuticals .

Scientific Research Applications

Cyclometalation and Complex Formation

  • Cyclometalation with Iridium(III) and Rhodium(III) Complexes : (2R,5R)-2,5-diphenylpyrrolidine is used in cyclometalation reactions with iridium(III) and rhodium(III) complexes. This process leads to the formation of cationic cyclometalated amines, which have potential applications in organometallic chemistry and catalysis (Feghali et al., 2013).

  • Formation of Cyclometalated Complexes : The compound reacts with certain metal complexes in the presence of KPF6 and NaOH, leading to cyclometalated complexes. These complexes are of interest due to their potential applications in asymmetric synthesis and catalysis (Barloy et al., 2011).

Organic Synthesis and Catalysis

  • Synthesis of N-Dialkylamino-N‘-alkylimidazol-2-ylidenes : In this study, (2R,5R)-2,5-diphenylpyrrolidine is involved in the synthesis of a new type of NHC ligands, which are used as catalysts in various organic reactions (Ros et al., 2006).

  • Enantioselective Synthesis of Amino Acids : The compound is used as a chiral auxiliary in the asymmetric synthesis of γ,δ-unsaturated amino acids through a thio-Claisen rearrangement, demonstrating its utility in the synthesis of biologically active molecules (Liu et al., 2008).

  • Catalysis in Transfer Hydrogenation : Cyclometalated complexes derived from (2R,5R)-2,5-diphenylpyrrolidine are effective catalysts for asymmetric transfer hydrogenation of ketones and imines. This highlights its role in catalysis and potential for industrial applications (Pannetier et al., 2011).

Mechanistic Studies in Organic Chemistry

  • Mechanistic Investigation in Organocatalysis : This research explores the mechanism of (2R,5R)-2,5-diphenylpyrrolidine-catalyzed enantioselective alpha-chlorination of aldehydes, providing insights into the organocatalytic processes and reaction pathways (Halland et al., 2005).

  • Enantioselective Michael Addition Catalysis : The compound is used as a chiral catalyst in the enantioselective Michael addition of aldehydes to vinyl ketones, further demonstrating its role in asymmetric synthesis (Melchiorre & Jørgensen, 2003).

Biocatalysis and Medicinal Chemistry

  • Biotransformations in Organic Synthesis : The compound is involved in biocatalytic processes, such as the hydrolysis of pyrrolidine-2,5-dicarboxamides, which are useful in the scalable preparation of bioactive molecules (Chen et al., 2012).

  • Synthesis of Antimicrobial and Antineoplastic Agents : (2R,5R)-2,5-Diphenylpyrrolidine derivatives have been synthesized and shown to possess antimicrobial and antineoplastic activities, highlighting their potential in medicinal chemistry (Saudi et al., 2002).

Safety And Hazards

“(2R,5R)-2,5-Diphenylpyrrolidine” is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to collect any spillage . Disposal of contents or container should be done at an approved waste disposal plant .

properties

IUPAC Name

(2R,5R)-2,5-diphenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOGHMNKMJMMNQ-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450119
Record name (2R,5R)-2,5-Diphenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-2,5-Diphenylpyrrolidine

CAS RN

155155-73-0
Record name (2R,5R)-2,5-Diphenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,5R)-2,5-Diphenylpyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
E Féghali, L Barloy, JT Issenhuth… - …, 2013 - ACS Publications
Cyclometalation of (2R,5R)-2,5-diphenylpyrrolidine (1) with [(η 5 -Cp*)MCl 2 ] 2 using NaOAc in CH 2 Cl 2 at room temperature, followed by cationization with KPF 6 in CH 3 CN, cleanly …
Number of citations: 23 pubs.acs.org
L Barloy, JT Issenhuth, MG Weaver, N Pannetier… - …, 2011 - ACS Publications
The reaction of (2R,5R)-2,5-diphenylpyrrolidine (L 1 ) with [(η 5 -C 5 Me 5 )MCl 2 ] 2 (M = Rh, Ir) in acetonitrile in the presence of KPF 6 and NaOH at room temperature led to mixtures of …
Number of citations: 28 pubs.acs.org
N Pannetier, JB Sortais, JT Issenhuth… - Advanced Synthesis …, 2011 - Wiley Online Library
A library of organometallic compounds derived from primary and secondary amines cyclometalated by ruthenium(II), rhodium(III) and iridi‐ um(III) was tested in the asymmetric transfer …
Number of citations: 76 onlinelibrary.wiley.com
V Simonini, M Benaglia, L Pignataro, S Guizzetti… - Synlett, 2008 - thieme-connect.com
A new class of amine N-oxides derived from trans-2, 5-diphenylpyrrolidine were synthesized in enantiomerically pure form and tested as metal-free catalysts in the reaction of aldehydes …
Number of citations: 20 www.thieme-connect.com
MC O'Reilly, CW Lindsley - Tetrahedron letters, 2012 - Elsevier
In this Letter, we describe a novel three-step, one-pot procedure for the enantioselective synthesis of N-benzyl protected morpholines and orthogonally N,N′-protected piperazines with …
Number of citations: 16 www.sciencedirect.com
SM Bakalova, A Gil Santos - The Journal of Organic Chemistry, 2014 - ACS Publications
Recently, important efforts have been devoted to asymmetric Diels–Alder (DA) cycloadditions. Several chiral auxiliaries and catalysts were tested, originating a multitude of selectivities. …
Number of citations: 4 pubs.acs.org
JB Sortais, N Pannetier, N Clément, L Barloy… - …, 2007 - ACS Publications
The cyclometalation of chiral secondary amines through ortho-metalation of an aryl group occurred readily with [(η 6 -benzene)RuCl 2 ] 2 in acetonitrile. Reasonable to good yields of …
Number of citations: 32 pubs.acs.org
S Kortet - JYU dissertations, 2020 - jyx.jyu.fi
Pyrrolidine is a nitrogen-containing heterocycle, and various natural products contain this five-membered structure. It is also present in chiral organocatalysts, which are used in …
Number of citations: 1 jyx.jyu.fi
FA Davis, M Song, A Augustine - The Journal of organic chemistry, 2006 - ACS Publications
Iodocyclization of sulfinimine-derived enantiopure homoallylic sulfonamides affords trans-2,5-disubstituted 3-iodopyrrolidines and represents valuable methodology for the asymmetric …
Number of citations: 78 pubs.acs.org
R Stranne - 2001 - diva-portal.org
This thesis deals with the design of chiral ligands for asymmetric palladiumcatalysed allylic substitution reactions. The effect of the symmetry and the electronic properties of the ligands …
Number of citations: 2 www.diva-portal.org

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